molecular formula C14H11ClN2O3S B5488772 1-(5-chloro-2-thienyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one

1-(5-chloro-2-thienyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one

Cat. No. B5488772
M. Wt: 322.8 g/mol
InChI Key: WJRXQVAKFGBYDU-VOTSOKGWSA-N
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Description

The compound “1-(5-chloro-2-thienyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one” is an organic compound containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a nitro group (-NO2), and a chloro group (-Cl). The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiophene ring, followed by the introduction of the nitro and chloro groups. Unfortunately, without specific synthesis references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a thiophene ring, a nitro group, and a chloro group. These groups are likely to influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .

Future Directions

The potential applications of this compound could be vast, given the wide range of uses for compounds containing thiophene rings and nitro groups. Future research could explore these potential applications further .

properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-9-8-10(17(19)20)2-3-11(9)16-7-6-12(18)13-4-5-14(15)21-13/h2-8,16H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRXQVAKFGBYDU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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